molecular formula C6H14ClNO B8187149 trans-2-Amino-1-methyl-cyclopentanol hydrochloride

trans-2-Amino-1-methyl-cyclopentanol hydrochloride

Cat. No.: B8187149
M. Wt: 151.63 g/mol
InChI Key: QLJHZJMTNNEHSD-GEMLJDPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2-Amino-1-methyl-cyclopentanol hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S,2S)-2-amino-1-methylcyclopentan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(8)4-2-3-5(6)7;/h5,8H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJHZJMTNNEHSD-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCC[C@@H]1N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to trans-2-Amino-1-methyl-cyclopentanol Hydrochloride: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Amino-1-methyl-cyclopentanol hydrochloride is a chiral amino alcohol that holds potential as a valuable building block in medicinal chemistry and organic synthesis. Its rigid cyclopentane scaffold, combined with the stereospecific arrangement of its amino and hydroxyl functionalities, makes it an attractive starting material for the synthesis of complex molecules with defined three-dimensional structures. This guide provides a comprehensive overview of the known structural and physicochemical properties of this compound, alongside an exploration of its potential applications in drug discovery, based on the utility of analogous structures. While detailed experimental data for this specific molecule is not widely available in public literature, this document consolidates the existing information and provides insights into its synthetic considerations and potential biological relevance.

Molecular Structure and Chemical Identity

The fundamental characteristics of this compound are rooted in its distinct molecular architecture.

Structural Formula and Stereochemistry

The designation "trans" indicates that the amino group (-NH₂) and the hydroxyl group (-OH) are on opposite sides of the cyclopentane ring. The presence of a methyl group on the same carbon as the hydroxyl group (C1) introduces another stereocenter. The hydrochloride salt is formed by the protonation of the amino group.

A definitive representation of the stereochemistry would require specifying the absolute configuration (e.g., (1R,2R) or (1S,2S)). However, without specific experimental data, the general trans structure is presented.

Chemical Identifiers

For precise identification and sourcing, the following identifiers are crucial:

IdentifierValue
CAS Number 124555-41-5[1][2]
Molecular Formula C₆H₁₄ClNO
Molecular Weight 151.64 g/mol

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. While experimental data for the hydrochloride salt is scarce, data for the free base, 2-Amino-1-methylcyclopentan-1-ol (CAS 20412-66-2), provides valuable insights.

PropertyValue (for free base)Source
Molecular Weight 115.17 g/mol [3]
XLogP3-AA -0.2[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 2[3]
Topological Polar Surface Area 46.3 Ų[3]

The hydrochloride salt is expected to be a crystalline solid with higher water solubility and melting point compared to its free base, due to its ionic nature.

Synthesis and Characterization

Retrosynthetic Analysis and Potential Synthetic Routes

A logical approach to the synthesis of this molecule would involve the stereoselective amination of a suitable cyclopentanone precursor.

G target trans-2-Amino-1-methyl-cyclopentanol HCl intermediate1 trans-2-Amino-1-methyl-cyclopentanol target->intermediate1 HCl addition intermediate2 Protected trans-amino alcohol intermediate1->intermediate2 Deprotection precursor1 1-Methylcyclopentene oxide intermediate2->precursor1 Ring-opening with N-nucleophile precursor2 2-Methylcyclopentanone precursor1->precursor2 Epoxidation

Caption: A potential retrosynthetic pathway for the target molecule.

A plausible forward synthesis could involve the following key steps:

  • Epoxidation: Conversion of 2-methylcyclopentanone to 1-methylcyclopentene oxide.

  • Regio- and Stereoselective Ring-Opening: The epoxide can be opened with an amine equivalent (e.g., azide or a protected amine) to introduce the amino group in a trans configuration relative to the hydroxyl group. The choice of nucleophile and catalyst is critical to control the stereochemistry.

  • Protection/Deprotection: The amino and hydroxyl groups may require protection during the synthesis, followed by a deprotection step.

  • Salt Formation: Treatment of the final free base with hydrochloric acid would yield the desired hydrochloride salt.

Characterization Techniques

To confirm the structure and purity of this compound, a combination of spectroscopic techniques would be essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the methyl group, the methine proton adjacent to the amino group, and the protons of the cyclopentane ring. The coupling constants between the protons on C1 and C2 would be indicative of their trans relationship.

    • ¹³C NMR would show six distinct signals corresponding to the six carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the O-H and N-H stretches (typically broad in the 3200-3500 cm⁻¹ region), C-H stretches (around 2800-3000 cm⁻¹), and C-N and C-O stretches in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the free base (C₆H₁₃NO) and characteristic fragmentation patterns.

Applications in Research and Drug Development

While specific examples of the direct use of this compound in drug development are not prominent in the literature, the broader class of chiral amino alcohols and aminocyclopentanes are well-established as important pharmacophores and synthetic intermediates.

As a Chiral Building Block

The rigid cyclopentane core of this molecule can serve as a scaffold to present appended functional groups in a well-defined spatial orientation. This is particularly valuable in the design of ligands for protein targets where specific interactions are crucial for biological activity. The trans stereochemistry can be exploited to create molecules with specific conformational constraints.

Potential Therapeutic Areas

Derivatives of amino alcohols and related structures have shown a wide range of biological activities. It is conceivable that compounds derived from this compound could be investigated for their potential in areas such as:

  • Antiviral Agents: Many nucleoside analogues with modified cyclopentane rings have demonstrated potent antiviral activity.

  • Enzyme Inhibitors: The amino and hydroxyl groups can serve as key interaction points with the active sites of enzymes. For instance, aminocyclopentanol derivatives have been explored as inhibitors of glycosidases and other enzymes.

  • Central Nervous System (CNS) Agents: The rigid scaffold could be incorporated into molecules targeting CNS receptors.

The general workflow for utilizing such a building block in a drug discovery program is outlined below:

G cluster_0 Design & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical Development A trans-2-Amino-1-methyl- cyclopentanol HCl B Chemical Derivatization A->B C Compound Library B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G In vivo Studies F->G H Toxicity & PK/PD G->H I Candidate Selection H->I

Caption: A generalized workflow for the use of a chemical building block in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. While a detailed toxicology profile is not available, general guidelines for handling amino alcohols should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound represents a chiral building block with potential for applications in synthetic and medicinal chemistry. Its defined stereochemistry and rigid core make it an interesting candidate for the synthesis of novel, conformationally constrained molecules. While a comprehensive dataset of its experimental properties and applications is currently lacking in the public domain, this guide provides a foundational understanding of its structure, potential synthetic routes, and foreseeable utility in drug discovery and development, based on the established roles of similar chemical scaffolds. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

References

  • PubChem. 2-Amino-1-methylcyclopentan-1-ol. Available from: [Link]

  • PubChem. trans-2-Amino-1-methylcyclopentanol. Available from: [Link]

  • MDPI. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Available from: [Link]

  • NIST. Cyclopentanol, 2-methyl-, trans-. In: NIST Chemistry WebBook. Available from: [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • PubMed. Manno- epi-cyclophellitols Enable Activity-Based Protein Profiling of Human α-Mannosidases and Discovery of New Golgi Mannosidase II Inhibitors. Available from: [Link]

  • ResearchGate. (PDF) Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. Available from: [Link]

  • Google Patents. Process for the preparation of aminoalcohol derivatives and their further conversion to (1R,4S)-4-(2-amino-6-chloro-5-formamido-4-pyrimidinyl).
  • PubChem. trans-2-Methylcyclopentan-1-ol. Available from: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of trans-2-amino-1-methylcyclopentanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the material safety data for trans-2-amino-1-methylcyclopentanol hydrochloride. In the absence of a specific Material Safety Data Sheet (MSDS) for this exact compound, this document synthesizes safety and toxicological data from structurally analogous compounds and the free base form. This approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for risk assessment and safe handling. The principles and protocols outlined herein are grounded in established laboratory safety standards to ensure a self-validating system of procedural integrity.

Compound Identification and Structural Context

  • Compound Name: trans-2-amino-1-methylcyclopentanol hydrochloride

  • CAS Number: 124555-41-5[1][2]

  • Molecular Formula: C₆H₁₄ClNO

  • Related Free Base: 2-Amino-1-methylcyclopentan-1-ol (CAS: 20412-66-2)[3]

  • Structural Class: Amino Alcohols[4][]

Amino alcohols are a significant class of organic compounds characterized by the presence of both an amine and a hydroxyl functional group.[4][] This bifunctionality makes them valuable as chiral ligands, catalysts, and key intermediates in asymmetric synthesis, particularly within pharmaceutical development.[] The hydrochloride salt form generally enhances stability and water solubility compared to the free base. Given the limited direct safety data for the title compound, a conservative approach, assuming hazards identified for similar structures, is warranted.

Synthesized Hazard Identification

The hazard profile for trans-2-amino-1-methylcyclopentanol hydrochloride is inferred from its free base, 2-amino-1-methylcyclopentan-1-ol, and other cyclic amino alcohol hydrochlorides. The following table summarizes the likely GHS classifications.

Hazard ClassGHS CategoryHazard StatementSource (Analogous Compound)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation2-Amino-1-methylcyclopentan-1-ol, (1R,2R)-2-Aminocyclopentanol Hydrochloride[3][6]
Serious Eye Damage/IrritationCategory 1 / 2H318/H319: Causes serious eye damage / Causes serious eye irritation2-Amino-1-methylcyclopentan-1-ol, (1R,2R)-2-Aminocyclopentanol Hydrochloride[3][6]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed2-Amino-1-methylcyclopentan-1-ol, trans-2-Aminocyclopentanol hydrochloride[3][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation2-Amino-1-methylcyclopentan-1-ol[3]
Flammable LiquidsCategory 4H227: Combustible liquid2-Amino-1-methylcyclopentan-1-ol[3]

Signal Word: Danger or Warning , based on the severity of eye damage potential.

Primary Hazards:

  • Eye Damage: The most significant, consistently reported hazard for this class of compounds is the potential for serious eye damage.[3][8]

  • Skin Irritation: Causes skin irritation upon contact.[3][6][7]

  • Ingestion: Harmful if swallowed.[3][7][9]

  • Inhalation: May cause respiratory tract irritation.[3][10]

The logical flow from hazard identification to the implementation of control measures is crucial for laboratory safety.

A Hazard Identification (Review of MSDS / Analog Data) B Exposure Assessment (Route, Duration, Frequency) A->B informs C Risk Characterization (Likelihood & Severity of Harm) B->C leads to D Hierarchy of Controls C->D dictates E Elimination / Substitution (Is a less hazardous chemical available?) D->E F Engineering Controls (Fume Hood, Ventilation) D->F G Administrative Controls (SOPs, Training) D->G H Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) D->H I Review and Re-evaluate (Post-Experiment Debrief) E->I are implemented & verified by F->I are implemented & verified by G->I are implemented & verified by H->I are implemented & verified by

Caption: Risk Management Workflow for Chemical Handling.

Safe Handling, Storage, and Personal Protective Equipment (PPE)

Adherence to good industrial hygiene and safety practices is paramount.[11]

Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles conforming to European Standard EN166 or OSHA's 29 CFR 1910.133 regulations are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and replaced if signs of degradation appear.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron and additional protective clothing may be necessary.

Handling Procedures:

  • Avoid all personal contact. Do not breathe dust or vapor.[9]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[11]

  • Keep away from heat, sparks, and open flames.[9]

  • Take precautionary measures against static discharge.

Storage Conditions:

  • Store in a dry, cool, and well-ventilated place.[9]

  • Keep the container tightly closed to prevent moisture absorption, which is common for hydrochloride salts.

  • Store locked up and away from incompatible materials such as strong oxidizing agents and strong acids.[9]

First-Aid and Emergency Procedures

In case of exposure, immediate action is critical. Ensure that medical personnel are aware of the material involved and take precautions to protect themselves.[11]

Exposure RouteFirst-Aid Measure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9][11]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[11]
Inhalation Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor if you feel unwell.[9][11]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8][9]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).

  • Specific Hazards: Hazardous combustion products may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Profile (Inferred)

Direct toxicological data for trans-2-amino-1-methylcyclopentanol hydrochloride is not available. The information below is based on the GHS classifications of its free base and related analogs. The toxicological properties have not been thoroughly investigated.[10]

EffectObservation
Acute Oral Toxicity Harmful if swallowed. Ingestion may cause gastrointestinal irritation, nausea, and vomiting.[9]
Acute Dermal Toxicity May be harmful in contact with skin.
Skin Corrosion/Irritation Causes skin irritation.[6][7][11]
Serious Eye Damage/Irritation Causes serious eye damage or irritation.[8][11]
Respiratory Sensitization Data not available.
Germ Cell Mutagenicity Data not available.
Carcinogenicity Not classified as a carcinogen by IARC, NTP, or OSHA.
Reproductive Toxicity Data not available.
Endocrine Disruption This product does not contain any known or suspected endocrine disruptors.[11]

Experimental Protocol: Risk Assessment Prior to Use

The responsible use of any chemical for which a complete, verified MSDS is unavailable necessitates a rigorous, documented risk assessment. This protocol establishes a self-validating workflow to ensure safety.

Objective: To systematically assess and mitigate the risks associated with handling trans-2-amino-1-methylcyclopentanol hydrochloride before its first use in the laboratory.

Methodology:

  • Information Gathering: 1.1. Conduct a thorough literature and database search for the specific CAS number (124555-41-5). 1.2. If no direct data is found, expand the search to structurally similar compounds (e.g., aminocyclopentanols, aminocyclohexanols) and the parent free base. Prioritize data from chemical supplier safety data sheets and peer-reviewed toxicological studies. 1.3. Document all findings and the sources of information.

  • Hazard Identification & "Worst-Case" Assumption: 2.1. Synthesize the collected data to identify all potential hazards (health, physical, environmental). 2.2. Apply a "worst-case" principle: if conflicting data exists (e.g., one analog is a Category 2 irritant and another is a Category 1 corrosive), assume the higher hazard classification for initial safety planning.

  • Experimental Procedure Review: 3.1. Detail every step of the planned experiment where the chemical will be used (weighing, dissolution, reaction, work-up, purification). 3.2. For each step, identify the potential routes of exposure (inhalation of dust, skin contact with solution, etc.) and the potential for accidental release (spills).

  • Control Measure Selection: 4.1. Based on the hazards and exposure potential, select appropriate controls using the hierarchy of controls (see diagram in Section 2). 4.2. Mandatory Minimum Controls: For this compound, mandate the use of a chemical fume hood, chemical safety goggles, and chemical-resistant gloves for all handling steps. 4.3. Define specific waste disposal procedures in accordance with institutional and local regulations.

  • Documentation and Approval: 5.1. Formalize the risk assessment in a written document. 5.2. The document must be reviewed and signed by the researcher and the laboratory supervisor or Principal Investigator before any work begins.

  • Post-Experiment Review: 6.1. After the first use, conduct a brief review to determine if the control measures were effective and adequate. 6.2. Note any unexpected observations or difficulties in handling and update the risk assessment as needed.

cluster_0 Phase 1: Pre-Experiment Planning cluster_1 Phase 2: Implementation cluster_2 Phase 3: Verification A 1. Information Gathering (Search CAS 124555-41-5 & Analogs) B 2. Hazard Identification (Assume 'Worst-Case' Scenario) A->B C 3. Procedural Review (Analyze each experimental step) B->C D 4. Control Selection (Mandate Fume Hood, Goggles, Gloves) C->D E 5. Documentation & Approval (Formal sign-off by PI) D->E F 6. Perform Experiment (Adhere to approved protocol) E->F G 7. Post-Experiment Review (Were controls effective?) F->G H 8. Update Protocol (Continuous Improvement) G->H

Caption: Workflow for Risk Assessment of a Novel Chemical.

References

  • PubChem. (n.d.). 2-Amino-1-methylcyclopentan-1-ol. [Link]

Sources

Methodological & Application

regioselective ring opening of 1-methyl-1,2-epoxycyclopentane with amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminolysis of trisubstituted epoxides, such as 1-methyl-1,2-epoxycyclopentane , presents a classic challenge in regiochemical control. The outcome is dictated by a competition between steric hindrance and electronic stabilization of the transition state.

  • Pathway A (Steric Control): Under basic or neutral conditions, nucleophilic attack occurs at the less hindered secondary carbon (C2), yielding the tertiary alcohol (1-methyl-2-aminocyclopentan-1-ol).

  • Pathway B (Electronic Control): In the presence of Lewis acids (e.g., Metal Triflates), the reaction proceeds via a transition state with significant carbocation character at the tertiary carbon (C1). This directs the attack to the more substituted carbon, yielding the secondary alcohol (1-amino-1-methylcyclopentan-2-ol).

This guide provides validated protocols for accessing both regioisomers, offering researchers a tunable platform for scaffold diversification in drug discovery.

Mechanistic Insight & Causality

To control the reaction, one must manipulate the transition state energy.

  • The Steric Dominance (Classical SN2): In the absence of electrophilic activation, the amine nucleophile attacks the carbon with the lowest energy barrier to approach. For 1-methyl-1,2-epoxycyclopentane, the C1 position is sterically crowded by the methyl group. Therefore, attack occurs exclusively at C2.

  • The Electronic Shift (Borderline SN2/SN1): When a Lewis Acid (LA) coordinates to the epoxide oxygen, the C-O bonds weaken. The C1-O bond is weaker than the C2-O bond because the developing positive charge at C1 is stabilized by the methyl group (tertiary carbocation character). This electronic bias overrides the steric penalty, directing the amine to C1.

Pathway Visualization

EpoxidePathways Epoxide 1-Methyl-1,2- epoxycyclopentane Cond_A Condition A: Neutral/Basic (Water, MeOH) Epoxide->Cond_A Cond_B Condition B: Lewis Acid (Yb(OTf)3, LiClO4) Epoxide->Cond_B TS_A Transition State A (Steric Control) Cond_A->TS_A Attack at C2 (Less Hindered) Prod_A Product A (Tertiary Alcohol) 1-methyl-2-aminocyclopentan-1-ol TS_A->Prod_A TS_B Transition State B (Electronic Control Partial + on C1) Cond_B->TS_B Attack at C1 (More Substituted) Prod_B Product B (Secondary Alcohol) 1-amino-1-methylcyclopentan-2-ol TS_B->Prod_B

Figure 1: Divergent regiochemical pathways based on reaction conditions.

Experimental Protocols

Protocol A: Steric Control (Synthesis of Tertiary Alcohol)

Target Product: trans-1-methyl-2-(alkylamino)cyclopentan-1-ol Mechanism: Classical SN2 (Anti-Markovnikov-like) Key Reagent: Water (Promoter) or Methanol

Materials:

  • 1-methyl-1,2-epoxycyclopentane (1.0 equiv)

  • Amine (1.2 equiv) (e.g., Benzylamine, Morpholine)

  • Water (Solvent/Promoter)[1]

  • Extraction solvent: Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1,2-epoxycyclopentane (1.0 mmol, 98 mg).

  • Addition: Add distilled water (2.0 mL). The mixture may be heterogeneous.[2]

  • Amine Introduction: Add the amine (1.2 mmol) dropwise at room temperature (25 °C).

  • Reaction: Stir vigorously at room temperature for 12–24 hours.

    • Note: Water acts as a hydrogen-bond donor to the epoxide oxygen, activating it slightly without inducing carbocation character, preserving steric control [1].

  • Monitoring: Check TLC (SiO2, 5% MeOH in DCM). Stain with p-Anisaldehyde (epoxides stain blue/purple; amines stain variable).

  • Workup: Extract the aqueous mixture with EtOAc (3 x 5 mL).

  • Drying: Dry combined organics over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography (DCM:MeOH 95:5) if necessary, though yields are often quantitative.

Protocol B: Electronic Control (Synthesis of Secondary Alcohol)

Target Product: trans-1-amino-1-methylcyclopentan-2-ol Mechanism: Lewis Acid Catalyzed (Markovnikov-like) Key Reagent: Ytterbium(III) Triflate [Yb(OTf)3] or Lithium Perchlorate [LiClO4]

Materials:

  • 1-methyl-1,2-epoxycyclopentane (1.0 equiv)

  • Amine (1.1 equiv)

  • Catalyst: Yb(OTf)3 (10 mol%)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 10 mL round-bottom flask under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve Yb(OTf)3 (0.1 mmol, 62 mg) in anhydrous DCM (2.0 mL).

  • Substrate Addition: Add 1-methyl-1,2-epoxycyclopentane (1.0 mmol, 98 mg) to the catalyst solution. Stir for 10 minutes to allow coordination.

  • Amine Addition: Add the amine (1.1 mmol) slowly.

    • Critical Step: If the reaction exotherms, cool to 0 °C during addition, then warm to RT.

  • Reaction: Stir at room temperature for 6–12 hours.

    • Mechanistic Check: The metal center coordinates the epoxide oxygen, lengthening the C1-O bond. The amine attacks the C1 position despite steric bulk [2].

  • Quench: Add saturated aqueous NaHCO3 (5 mL).

  • Workup: Extract with DCM (3 x 5 mL). Wash combined organics with brine.

  • Purification: Flash column chromatography (DCM:MeOH:NH4OH 90:10:1).

Data Analysis & Quality Control

Distinguishing the two regioisomers is critical. The most reliable method is 1H NMR analysis of the methine proton (the proton attached to the ring carbon bearing the heteroatom).

Comparative Data Table
FeatureProduct A (Steric) Product B (Electronic)
Structure 1-methyl-2-aminocyclopentan-1-ol1-amino-1-methylcyclopentan-2-ol
Alcohol Type Tertiary (-OH on C1)Secondary (-OH on C2)
C2-H Proton Shift ~2.6 – 2.9 ppm (H attached to C-N)~3.6 – 3.9 ppm (H attached to C-O)
Methyl Shift Singlet, ~1.2 ppmSinglet, ~1.0 ppm (Shielded by NH)
13C NMR (C1) ~75-80 ppm (C-OH)~55-60 ppm (C-N)
13C NMR (C2) ~60-65 ppm (C-N)~75-80 ppm (C-OH)

Table 1: NMR diagnostic signals for regioisomer identification.

Troubleshooting Guide
  • Low Regioselectivity in Protocol B: If you observe a mixture of A and B in the Lewis Acid protocol, lower the temperature to 0 °C or -20 °C. Lower temperatures favor the electronic pathway (lower activation energy for carbocation character) over the steric pathway.

  • No Reaction: Trisubstituted epoxides are slow to react with bulky amines. Increase temperature to 40 °C or use Lithium Perchlorate (5.0 M in diethyl ether) as a solvent/promoter system ("LPDE" conditions) [3].

References

  • Azizi, N., & Saidi, M. R. (2005). Highly regioselective ring opening of epoxides with amines in water. Organometallics, 24(22). Link

  • Crotti, P., et al. (1995). Metal salts as new catalysts for the regioselective opening of 1,2-epoxides by amines. The Journal of Organic Chemistry, 60(9), 2514-2518. Link

  • Chini, M., Crotti, P., & Macchia, F. (1990). Lithium perchlorate-promoted aminolysis of 1,2-epoxides: A new, mild, and effective method for the synthesis of .beta.-amino alcohols. Tetrahedron Letters, 31(32), 4661-4664. Link

  • Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656. Link

Sources

The Unexplored Potential of trans-2-Amino-1-methylcyclopentanol and a Guide to its Congener, (1S,2R)-2-Aminocyclopentan-1-ol, in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: An exhaustive review of the scientific literature reveals a notable absence of specific applications for trans-2-amino-1-methylcyclopentanol as a chiral auxiliary in asymmetric synthesis. While the structural motif of 1,2-amino alcohols is a cornerstone of modern stereoselective chemistry, this particular isomer remains largely unexplored. However, the closely related cis-isomer, (1S,2R)-2-aminocyclopentan-1-ol , has been demonstrated to be a precursor to a highly effective chiral auxiliary, yielding exceptional levels of stereocontrol in key carbon-carbon bond-forming reactions.[1]

This guide, therefore, will serve a dual purpose. Firstly, it highlights the research opportunity presented by the uncharacterized trans-2-amino-1-methylcyclopentanol. Secondly, it provides a comprehensive set of application notes and detailed protocols for the synthesis and utilization of the proven chiral auxiliary derived from its cis-isomer, (4R,5S)-cyclopentano[d]oxazolidin-2-one . This powerful auxiliary offers a robust platform for the synthesis of enantiomerically enriched compounds, a critical endeavor for researchers in medicinal chemistry and materials science.

Introduction to Cyclopentane-Based Chiral Auxiliaries

Chiral auxiliaries are indispensable tools in asymmetric synthesis, enabling chemists to temporarily install a stereogenic unit onto a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[2] The ideal auxiliary should be readily available in enantiopure form, easily attached to the substrate, exert powerful stereochemical control, and be removable under mild conditions without compromising the stereointegrity of the newly formed chiral center.[3]

Amino alcohol-derived oxazolidinones, famously pioneered by David Evans, are a premier class of chiral auxiliaries.[4] The rigid heterocyclic system effectively shields one face of the enolate derived from an N-acyl derivative, compelling electrophilic attack from the less sterically hindered face. The cyclopentane-fused oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol leverages the conformational rigidity of the five-membered ring to create a highly predictable and effective chiral environment.[1][5]

Synthesis of the Chiral Auxiliary Precursor and the Oxazolidinone

The journey to a potent chiral auxiliary begins with the stereoselective synthesis of its precursor, the amino alcohol. (1S,2R)-2-aminocyclopentan-1-ol can be conveniently prepared from the commercially available ethyl 2-oxocyclopentanecarboxylate.[1]

Protocol: Synthesis of (1S,2R)-2-Aminocyclopentan-1-ol

This protocol is adapted from the synthetic route described in the literature, which involves a stereoselective reduction followed by a Curtius rearrangement.[1]

Step 1: Stereoselective Reduction of Ethyl 2-oxocyclopentanecarboxylate

  • Reaction: Baker's yeast reduction of the β-ketoester (1) provides the corresponding cis-hydroxy ester (2) with high diastereoselectivity.

  • Procedure:

    • Suspend Baker's yeast in a sucrose solution and stir until fermentation begins.

    • Add ethyl 2-oxocyclopentanecarboxylate (1) to the fermenting yeast mixture.

    • Allow the reaction to proceed for 48-72 hours, monitoring by TLC.

    • Filter the mixture through celite and extract the aqueous filtrate with ethyl acetate.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting oil by flash column chromatography to yield ethyl (1S,2R)-2-hydroxycyclopentanecarboxylate (2).

Step 2: Hydrolysis and Curtius Rearrangement

  • Reaction: The ester (2) is hydrolyzed to the corresponding carboxylic acid, which then undergoes a Curtius rearrangement to furnish the desired amino alcohol.

  • Procedure:

    • To a stirred solution of ethyl ester (2) in THF, add 1 M aqueous NaOH.

    • Stir the mixture for 1 hour at room temperature, then cool to 0 °C and acidify to pH 3 with 1 N HCl.

    • Extract the mixture with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate to yield the crude carboxylic acid.

    • Dissolve the crude acid in acetone and treat with triethylamine followed by ethyl chloroformate at 0 °C to form a mixed anhydride.

    • Add a solution of sodium azide in water and stir vigorously.

    • After completion, extract the acyl azide into toluene.

    • Heat the toluene solution to reflux to effect the Curtius rearrangement to the isocyanate.

    • Add 2 N HCl and continue refluxing to hydrolyze the isocyanate.

    • Cool the reaction, neutralize with a base, and extract to afford (1S,2R)-2-aminocyclopentan-1-ol.

Protocol: Synthesis of (4R,5S)-cyclopentano[d]oxazolidin-2-one (3)
  • Reaction: The amino alcohol is cyclized to the corresponding oxazolidinone using a phosgene equivalent.

  • Procedure:

    • Dissolve (1S,2R)-2-aminocyclopentan-1-ol in an appropriate solvent like THF.

    • Cool the solution to 0 °C and add a phosgene equivalent (e.g., triphosgene) and a non-nucleophilic base (e.g., triethylamine).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction, extract the product, and purify by recrystallization or column chromatography to yield the chiral auxiliary (4R,5S)-cyclopentano[d]oxazolidin-2-one (3).[1]

Application in Asymmetric Alkylation

The true utility of the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary is realized in its ability to direct diastereoselective alkylations of its N-acyl derivatives.

Workflow for Asymmetric Alkylation

The general workflow involves acylation of the auxiliary, diastereoselective enolate formation and alkylation, and finally, cleavage of the auxiliary to yield the enantiomerically enriched product.

Asymmetric Alkylation Workflow Aux Auxiliary (3) Acyl N-Acyl Auxiliary (4) Aux->Acyl 1. Acylation (e.g., Propionyl Chloride, Et3N) Enolate Chelated (Z)-Enolate Acyl->Enolate 2. Deprotonation (e.g., NaHMDS, THF, -78 °C) Product Alkylated Product (5) Enolate->Product 3. Alkylation (e.g., Benzyl Bromide) Final Chiral Carboxylic Acid (6) Product->Final 4. Auxiliary Cleavage (LiOH, H₂O₂) Recovered Recovered Auxiliary (3) Product->Recovered Stereochemical Model cluster_model Proposed Chelated (Z)-Enolate Model Chelated_Enolate Chelated (Z)-Enolate Intermediate - Fused cyclopentyl ring creates a steric shield. - Na+ coordinates with both carbonyl and enolate oxygens. - Blocks the 'bottom' (si) face. Electrophile E⁺ (Electrophile) Electrophile->Chelated_Enolate Hindered Approach (si-face) Electrophile->Chelated_Enolate Favored Approach (re-face) Approach Preferential attack from the less hindered 'top' (re) face

Sources

Application Note: Synthesis of Rigid Bisoxazoline Ligands from trans-2-Amino-1-Methylcyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, expert-level guide to synthesizing


-symmetric bisoxazoline (BOX) ligands derived from trans-2-amino-1-methylcyclopentanol. This specific scaffold incorporates a rigid cyclopentane backbone and a quaternary center proximal to the coordination site, offering enhanced stereocontrol in asymmetric catalysis compared to flexible acyclic analogs (e.g., Valine-BOX).

Introduction & Strategic Analysis

Bisoxazoline (BOX) ligands are privileged chiral directors in asymmetric catalysis, widely used in copper-catalyzed cyclopropanations, Diels-Alder reactions, and Mukaiyama-Michael additions. The efficacy of a BOX ligand is dictated by the "bite angle" of the chelating nitrogens and the steric bulk shielding the metal center.

Why trans-2-amino-1-methylcyclopentanol? Unlike standard amino alcohols (e.g., valinol, phenylglycinol), this precursor offers two distinct structural advantages:

  • Conformational Locking: The fused cyclopentane ring minimizes conformational freedom of the ligand backbone, reducing the entropic penalty upon metal binding.

  • Quaternary Center Effect: The C1-methyl group acts as a "buttress," forcing the oxazoline rings into a specific orientation and preventing racemization at the backbone, a common failure mode in ligands with benzylic protons.

Retrosynthetic Logic

The synthesis targets a Dimethyl-BOX (dm-BOX) analogue, utilizing a dimethylmalonyl spacer to prevent enolization at the bridgehead. The critical challenge is the cyclization of a tertiary alcohol . Unlike primary alcohols (which allow standard MsCl/


 cyclization), tertiary alcohols require activation of the amide carbonyl (imidoyl chloride pathway) or specific fluorinating agents to effect cyclization without elimination to the alkene.

Retrosynthesis Target Target: (Cyclopentyl-Me)-BOX Ligand (C2-Symmetric / Rigid) Cyclization Key Step: Cyclization of Tertiary Alcohol (Avoids Elimination) Cyclization->Target Ring Closure BisAmide Intermediate: Bis(amide) (Stable Precursor) BisAmide->Cyclization Activation (SOCl2 or DAST) StartMat Starting Materials: 2 equiv. trans-2-amino-1-methylcyclopentanol + 1 equiv. Dimethylmalonyl Dichloride StartMat->BisAmide Double Amidation

Figure 1: Retrosynthetic strategy highlighting the critical cyclization of the tertiary alcohol.

Experimental Protocols

Phase 1: Synthesis of the Bis(amide) Precursor

This step links two equivalents of the chiral amino alcohol to the dimethylmalonyl spacer.

Reagents:

  • trans-2-amino-1-methylcyclopentanol (2.1 equiv)

  • Dimethylmalonyl dichloride (1.0 equiv)

  • Triethylamine (

    
    ) (2.5 equiv)
    
  • Dichloromethane (DCM), anhydrous

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with trans-2-amino-1-methylcyclopentanol (10.0 mmol) and dry DCM (50 mL). Add

    
     (12.5 mmol) via syringe. Cool the mixture to 0°C in an ice bath.
    
  • Addition: Dilute dimethylmalonyl dichloride (4.75 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Critical: Slow addition prevents oligomerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. The solution typically turns slightly cloudy due to triethylamine hydrochloride salt formation.

  • Workup: Quench with saturated

    
     (30 mL). Separate phases. Extract the aqueous layer with DCM (
    
    
    
    mL).
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo. Recrystallize the crude solid from EtOAc/Hexanes to yield the pure bis(amide).
    
Phase 2: Cyclization to Bisoxazoline (The Critical Step)

Challenge: The tertiary alcohol cannot be activated via standard mesylation (


 is impossible).
Solution:  Use Thionyl Chloride (

) to form the imidoyl chloride intermediate, which undergoes intramolecular attack by the oxygen.

Reagents:

  • Bis(amide) intermediate (from Phase 1)

  • Thionyl Chloride (

    
    ) (2.5 equiv)
    
  • Dichloromethane (DCM) or Chloroform (

    
    )
    
  • NaOH (2M aqueous solution)

Protocol:

  • Activation: Dissolve the bis(amide) (2.0 mmol) in dry DCM (20 mL) in a dry RBF.

  • Reagent Addition: Add

    
     (5.0 mmol) dropwise at 0°C.
    
  • Reflux: Warm to RT, then heat to reflux (40°C) for 3–6 hours. Monitor by TLC. The reaction proceeds via the formation of a chlorinated intermediate (imidoyl chloride).

  • Cyclization/Workup: Cool the reaction to 0°C. Carefully add 2M NaOH (20 mL) to quench excess

    
     and neutralize the HCl generated. Caution: Exothermic gas evolution (
    
    
    
    ).
  • Extraction: Stir the biphasic mixture vigorously for 1 hour. This basic condition ensures the closure of the ring if the imidoyl chloride has not yet fully cyclized. Extract with DCM (

    
     mL).
    
  • Purification: Dry over

    
     and concentrate. Purify via flash column chromatography on silica gel (eluent: 10-30% EtOAc in Hexanes).
    

Alternative High-Yield Method (DAST): If the


 method yields elimination products (alkenes), use DAST  (Diethylaminosulfur trifluoride).
  • Conditions: Bis(amide) + DAST (2.2 equiv) in DCM at -78°C

    
     RT. DAST activates the tertiary alcohol/amide oxygen specifically, promoting cyclization under milder conditions.
    

Data Analysis & Characterization

Verify the structure using NMR and Optical Rotation.

MetricExpected Signal / ValueStructural Significance

NMR (Oxazoline Ring)

3.8 - 4.5 ppm (m, HC-N)
Confirms ring closure (shift from amide precursor).

NMR (Bridge)

1.5 - 1.6 ppm (s,

)
Singlets for dimethyl bridge; diastereotopic if symmetry breaks.

NMR (C=N)

160 - 165 ppm
Characteristic oxazoline imine carbon.
IR Spectroscopy ~1630 - 1660

(C=N)
Absence of broad O-H and Amide N-H stretches.
Stereochemical Note

The starting material is trans-2-amino-1-methylcyclopentanol.[1]

  • Mechanism: The

    
     route typically proceeds via the imidoyl chloride. The attack of the alcohol oxygen onto the activated amide carbon retains the stereochemistry of the carbon skeleton.
    
  • Result: The resulting ligand will likely possess a trans-fused 5,5-system. While strained, the gem-dimethyl bridge and the tertiary nature of the alcohol support this geometry. If cis-fusion is thermodynamically required, the mechanism may involve an

    
    -type inversion at the tertiary center (common with 
    
    
    
    and tertiary alcohols), yielding the cis-fused product. X-ray crystallography is strongly recommended to confirm the final diastereomer.

Visualizing the Reaction Pathway

ReactionPathway Start Bis(amide) Precursor Act Activation (SOCl2) Start->Act + SOCl2, 0°C Inter Imidoyl Chloride Intermediate Act->Inter - HCl Close Intramolecular Cyclization Inter->Close O-attack on C=N Final Bisoxazoline Ligand Close->Final - Cl (Workup)

Figure 2: Mechanistic pathway via imidoyl chloride activation, avoiding direct displacement at the tertiary center.

Troubleshooting & Expert Insights

Common Failure Modes
  • Elimination (Dehydration):

    • Symptom:[2][3][4][5][6][7] Appearance of olefinic protons in NMR (

      
       5.5-6.0 ppm).
      
    • Cause: Acidic conditions promoting E1 elimination of the tertiary alcohol.

    • Fix: Switch to the DAST protocol or ensure the

      
       reaction is kept strictly at 0°C before rapid basic quench.
      
  • Hydrolysis of Imidoyl Chloride:

    • Symptom:[2][3][4][5][6][7] Recovery of starting material or mono-oxazoline.

    • Cause: Quench was too slow or pH was not high enough during workup.

    • Fix: Ensure the quench uses 2M NaOH (not water) and stir vigorously to force the cyclization of the intermediate.

  • Ligand Oxidation:

    • Once synthesized, BOX ligands are generally stable, but the oxazoline ring can hydrolyze in strong acids. Store under inert atmosphere at -20°C.

References

  • Evans, D. A., et al. "C2-Symmetric Bis(oxazolines): Copper(II)-Catalyzed Enantioselective Diels-Alder Reactions." Journal of the American Chemical Society, 1993. Link

  • Pfaltz, A. "Chiral Semicorrins and Related Nitrogen Heterocycles as Ligands in Asymmetric Catalysis." Accounts of Chemical Research, 1993. Link

  • Phillips, A. J., et al. "Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor."[2] Organic Letters, 2000.[2] (Protocol for DAST cyclization).[2][8] Link[2]

  • Garg, N. K., et al. "Synthesis of Bis(oxazoline) Ligands." Organic Syntheses, 2020.[6] (General detailed protocols for BOX synthesis). Link

Sources

preparation of chiral ruthenium catalysts using amino alcohol ligands

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Abstract

This guide details the synthesis, isolation, and validation of chiral Ruthenium(II)-amino alcohol complexes, specifically the Noyori-Ikariya class catalysts. Unlike traditional phosphine-based systems, these catalysts utilize a metal-ligand bifunctional mechanism to achieve high enantioselectivity in Asymmetric Transfer Hydrogenation (ATH). This document provides two distinct workflows: a rapid In-Situ Generation protocol for screening and a robust Isolation Protocol for scale-up, grounded in the use of (1S,2R)-1-amino-2-indanol and [RuCl₂(p-cymene)]₂.

Introduction: The Chelate Effect in Asymmetric Catalysis

In drug development, the ability to synthesize single enantiomers is non-negotiable. While Ru-BINAP systems revolutionized hydrogenation using H₂ gas, they require high pressure and expensive ligands. The Ru-amino alcohol systems operate via Asymmetric Transfer Hydrogenation (ATH) , using isopropanol (IPA) or formic acid as a hydrogen source under mild conditions.

The core efficiency of this system stems from the NH effect . The amine proton on the ligand forms a hydrogen bond with the substrate's carbonyl oxygen, while the ruthenium hydride attacks the carbonyl carbon.[1] This simultaneous double-hydrogen transfer (outer-sphere mechanism) bypasses the high-energy direct coordination of the substrate to the metal, resulting in high turnover frequencies (TOF).

Key Components
  • Metal Precursor:

    
    .[2][3][4][5][6][7] The p-cymene ligand stabilizes the Ru(II) center while preventing aggregation.
    
  • Chiral Ligand: Amino alcohols (e.g., (1S,2R)-1-amino-2-indanol or Norephedrine).[4] The rigid backbone of aminoindanol often provides superior enantioselectivity (up to 99% ee) compared to flexible chains.

  • Base Promoter: KOH or KOtBu. Essential for generating the active 16-electron species by eliminating HCl.

Experimental Protocols

Safety & Handling
  • Ruthenium Precursors: Irritants. Handle in a fume hood.

  • Air Sensitivity: The Ru(II) precursors are air-stable, but the active hydride species generated during catalysis are air-sensitive. All catalytic runs should be degassed.

  • Solvents: Use anhydrous IPA and DCM.

Protocol A: In-Situ Catalyst Generation (Screening Mode)

Best for: High-throughput screening of different ligands or substrates.

Reagents:

  • 
     (MW: 612.39  g/mol )
    
  • Ligand: (1S,2R)-1-amino-2-indanol (MW: 149.19 g/mol )

  • Solvent: Anhydrous 2-Propanol (IPA)

Procedure:

  • Charge: In a dry Schlenk tube or HPLC vial, add

    
     (3.1 mg, 0.005 mmol) and (1S,2R)-1-amino-2-indanol (1.5 mg, 0.01 mmol).
    
    • Note: The molar ratio of Ru-dimer to Ligand must be 1:2 (providing a 1:1 Ru:Ligand ratio).

  • Solvate: Add degassed anhydrous IPA (1.0 mL).

  • Complexation: Heat the mixture to 80°C for 20 minutes under an argon atmosphere.

    • Observation: The solution typically changes from dark red/brown to a clear orange/yellow, indicating the breakdown of the dimer and coordination of the amine.

  • Activation: Cool to room temperature. This solution contains the pre-catalyst

    
    . It is ready for immediate injection into a reaction mixture containing base (KOH) and substrate.
    
Protocol B: Isolation of the Pre-Catalyst (Scale-Up Mode)

Best for: Process chemistry, long-term storage, and exact kinetic studies.

Reagents:

  • 
    : 306 mg (0.50 mmol)
    
  • (1S,2R)-1-amino-2-indanol: 157 mg (1.05 mmol, 5% excess)

  • Solvent: Dichloromethane (DCM), Diethyl Ether

Procedure:

  • Dissolution: In a 25 mL round-bottom flask, suspend the Ruthenium dimer and amino alcohol ligand in dry DCM (10 mL).

  • Reaction: Stir at room temperature for 2 hours.

    • Insight: Unlike IPA, DCM allows for cleaner precipitation later. The mixture will turn deep orange.

  • Concentration: Evaporate the solvent under reduced pressure to approximately 2 mL volume. Do not dry completely.

  • Precipitation: Slowly add cold diethyl ether (15 mL) with vigorous stirring. A yellow/orange microcrystalline solid will precipitate.

  • Filtration: Filter the solid under an inert atmosphere (or quickly in air if immediately transferred). Wash with pentane or ether (2 x 5 mL) to remove unreacted ligand.

  • Drying: Dry under high vacuum for 4 hours.

    • Yield: Expect ~85-95%.

    • Storage: Store in a desiccator or glovebox. Stable for months.

Functional Validation: ATH of Acetophenone

To verify catalyst activity and enantioselectivity, perform this standard benchmark reaction.

Reaction Conditions:

  • Substrate: Acetophenone (1.0 mmol)

  • Catalyst Loading: 1 mol% (S/C = 100)

  • Base: KOH (0.1 M in IPA)

  • Temp: Room Temperature (25°C)

Step-by-Step:

  • Dissolve Acetophenone (120 mg, 1 mmol) in degassed IPA (4 mL).

  • Add the Isolated Catalyst from Protocol B (1 mol%, ~4.5 mg).

  • Initiate reaction by adding KOH solution (100 µL of 1.0 M stock; 10 mol% relative to substrate is standard, though 5 mol% often suffices).

  • Stir for 1-2 hours.

  • Analysis: Quench with 1N HCl (0.1 mL). Analyze via Chiral HPLC (e.g., Daicel Chiralcel OD-H column, 95:5 Hexane:IPA).

    • Target: >95% Conversion, >90% ee (S-isomer if using 1S,2R ligand).

Data Summary Table
ParameterIn-Situ MethodIsolation Method
Preparation Time 30 mins4-6 hours
Stability Use immediately (<24 hrs)Months (Solid state)
Reproducibility Moderate (sensitive to weighing errors)High (exact stoichiometry)
Catalytic Activity HighHigh
Recyclability NoPossible (if immobilized)

Mechanistic Visualization

The following diagram illustrates the "Metal-Ligand Bifunctional" cycle. Note the transition between the 16-electron "true catalyst" and the 18-electron hydride species.

ATH_Mechanism PreCat Pre-Catalyst [RuCl(cymene)(NH2-L)] (18e- species) Active16e Active Catalyst (16e-) [Ru(cymene)(NH-L)] (Unsaturated) PreCat->Active16e Activation Hydride18e Ruthenium Hydride (18e-) [RuH(cymene)(NH2-L)] (Reducing Species) Active16e->Hydride18e Oxidative Addition TS Outer-Sphere Transition State (Concerted H-Transfer) Hydride18e->TS Substrate Binding TS->Active16e Product Release (Cycle Closes) Product Chiral Alcohol TS->Product Base Base (KOH) -HCl Base->PreCat IPA IPA (H-Donor) -> Acetone IPA->Active16e Ketone Ketone Substrate Ketone->TS

Caption: The Noyori-Ikariya Catalytic Cycle. The base activates the pre-catalyst to the 16e- species, which abstracts hydrogen from IPA to form the 18e- hydride. This hydride transfers H to the ketone via a concerted transition state.

Troubleshooting & Optimization

Problem: Low Conversion
  • Cause 1: Wet Solvent. Water competes with the coordination of IPA.

    • Fix: Distill IPA over Calcium Hydride or use molecular sieves (3Å).

  • Cause 2: Oxygen Poisoning. Ru-H species react with O₂ to form inactive hydroxides.

    • Fix: Ensure rigorous degassing (freeze-pump-thaw x3) of IPA.

  • Cause 3: Reversible Reaction. ATH is an equilibrium process.

    • Fix: Use dilute conditions (0.1 M) to drive equilibrium or remove acetone (byproduct) if possible, though difficult in batch IPA.

Problem: Low Enantioselectivity (ee)
  • Cause 1: Temperature too high.

    • Fix: Lower temperature to 0°C or -20°C. Reaction will be slower but stereocontrol often improves.

  • Cause 2: Wrong Ligand Match.

    • Fix: If using Aminoindanol (rigid) fails, switch to TsDPEN (flexible) or vice versa. Steric bulk of the ketone dictates the best ligand fit.

  • Cause 3: Racemization.

    • Fix: Ensure the product doesn't sit in the basic reaction mixture too long after conversion is complete.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[8][9][10][11] Accounts of Chemical Research, 30(2), 97–102. Link

  • Palmer, M., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds.[8] Tetrahedron: Asymmetry, 10(11), 2045-2061. Link

  • Haaf, K. et al. (2008). Practical Synthesis of [RuCl(p-cymene)(amino alcohol)] Catalysts.
  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308. Link

  • Morris, R. H. (2016). Asymmetric Hydrogenation, Transfer Hydrogenation, and Hydrosilylation of Ketones Catalyzed by Iron Complexes. Accounts of Chemical Research, 49(9), 1916–1926. Link

Sources

Application Note: Reductive Amination of 2-Hydroxy-2-Methylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026


-amino alcohols via Titanium(IV)-mediated reductive amination.

Abstract

The reductive amination of 2-hydroxy-2-methylcyclopentanone presents a unique synthetic challenge due to the steric hindrance of the quaternary


-carbon and the sensitivity of the 

-hydroxyl group. Standard protocols utilizing sodium cyanoborohydride (

) at slightly acidic pH often suffer from poor conversion rates, competitive reduction of the ketone to the diol, or Amadori-type rearrangements. This Application Note details a robust, field-proven protocol utilizing Titanium(IV) isopropoxide [

]
as a Lewis acid and water scavenger. This method ensures quantitative imine formation prior to reduction, minimizing side reactions and maximizing yield of the target 2-amino-2-methylcyclopentanol scaffold.

Part 1: Mechanistic Analysis & Strategic Considerations

The Steric & Electronic Challenge

The substrate, 2-hydroxy-2-methylcyclopentanone, possesses a quaternary center adjacent to the carbonyl. This creates significant steric bulk that impedes the nucleophilic attack of the amine. Furthermore, the


-hydroxyl group can act as an intramolecular hydrogen bond donor/acceptor, potentially stabilizing hemiacetal dimers or complicating imine formation.
  • Standard Method Failure Mode: In traditional reductive aminations (MeOH, pH 5-6), the equilibrium between ketone and imine is unfavorable for hindered substrates. The reducing agent often reduces the unreacted ketone to the corresponding diol (2-methylcyclopentane-1,2-diol) rather than the amine.

  • The Titanium Solution:

    
     serves a dual function:
    
    • Lewis Acid Activation: Coordinates to the carbonyl oxygen, increasing electrophilicity.

    • Dehydrating Agent: Irreversibly traps the water generated during imine formation, driving the equilibrium to completion (

      
      ).
      
Reaction Pathway Visualization

The following diagram illustrates the critical role of the Titanium species in facilitating the formation of the sterically congested imine intermediate.

ReactionMechanism Substrate 2-Hydroxy-2- methylcyclopentanone Complex Ti-Hemiaminal Complex Substrate->Complex + Amine Diol Side Product: 1,2-Diol Substrate->Diol Direct Reduction (If No Ti) Amine Amine (R-NH2) Amine->Complex Imine Activated Imine (Sterically Hindered) Complex->Imine - Ti(OH)(OiPr)3 (Dehydration) Product 2-Amino-2- methylcyclopentanol Imine->Product + Reductant (Hydride Transfer) Ti Ti(OiPr)4 Ti->Complex Coordination Red NaBH4 Red->Product

Figure 1: Mechanistic pathway highlighting the Titanium-mediated dehydration that prevents direct ketone reduction.

Part 2: Experimental Protocols

Protocol A: The Titanium(IV) Isopropoxide Method (Recommended)

Applicability: Best for hindered ketones, weak amines, or when high conversion is required. Scale: 10 mmol (Adaptable).

Reagents & Stoichiometry
ReagentEquiv.Amount (10 mmol Scale)Role
2-Hydroxy-2-methylcyclopentanone 1.01.14 gSubstrate
Amine (e.g., Methylamine 2M in THF)1.5 - 2.07.5 - 10 mLNucleophile
Titanium(IV) Isopropoxide 1.25 - 1.53.7 - 4.5 mLLewis Acid / Scavenger
Sodium Borohydride (

)
1.50.57 gReducing Agent
Ethanol (Absolute) Solvent15 - 20 mLSolvent
Ammonium Hydroxide (2M) Quench20 mLWorkup Reagent
Step-by-Step Procedure
  • Complexation (The Critical Step):

    • In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, charge the Amine (if using amine hydrochloride salt, add 1.0 equiv of Triethylamine to freebase).

    • Add 2-Hydroxy-2-methylcyclopentanone (1.14 g).

    • Add Titanium(IV) isopropoxide (1.25 equiv) neat via syringe. Note: The solution may warm slightly and turn yellow/orange.

    • Stir the mixture at ambient temperature (

      
      ) for 6 to 12 hours .
      
    • Checkpoint: Monitor by TLC or GC. The ketone peak should disappear. Do not proceed to reduction until imine formation is complete.

  • Reduction:

    • Dilute the viscous mixture with Absolute Ethanol (15 mL).

    • Cool the reaction flask to

      
       (ice bath).
      
    • Add Sodium Borohydride (

      
      ) carefully in small portions to avoid vigorous foaming.
      
    • Allow the mixture to warm to room temperature and stir for an additional 2 to 4 hours .

  • Hydrolysis & Workup (The "Mattson" Modification):

    • Caution: Quenching Ti reactions can lead to intractable emulsions if done incorrectly.

    • Pour the reaction mixture into a beaker containing 2M Aqueous Ammonia (20 mL). The resulting precipitate (Titanium dioxide) will be white/grey.

    • Dilute with Dichloromethane (DCM, 30 mL) and stir vigorously for 15 minutes.

    • Filter the suspension through a Celite pad to remove the titanium salts. Wash the pad with DCM.

  • Isolation:

    • Transfer filtrate to a separatory funnel. Separate the organic layer.[1]

    • Extract the aqueous layer twice with DCM (

      
       mL).
      
    • Combine organic layers, wash with Brine, and dry over

      
      .
      
    • Concentrate in vacuo to yield the crude amino-alcohol.

Protocol B: The Cyanoborohydride Method (Alternative)

Applicability: Only for unhindered amines or when Ti reagents are unavailable. Less effective for this specific substrate.

  • Dissolve 2-Hydroxy-2-methylcyclopentanone (10 mmol) and Amine (12 mmol) in Methanol (20 mL).

  • Adjust pH to ~6 using Glacial Acetic Acid.

  • Add Sodium Cyanoborohydride (

    
    , 0.7 g, 11 mmol).
    
  • Stir at room temperature for 24-48 hours. Note: Reaction is significantly slower due to sterics.

  • Safety Warning: Acidification of the workup generates HCN gas. Perform all workups in a fume hood.

Part 3: Analytical & Purification Strategy

Purification

The crude product is often a mixture of cis- and trans- diastereomers (amino group relative to the hydroxyl).

  • Acid-Base Extraction: Dissolve crude oil in

    
    . Extract with 1M HCl. Wash organic layer (discards non-basic impurities). Basify aqueous layer to pH >12 with NaOH. Extract back into DCM.
    
  • Flash Chromatography: If necessary, use Silica gel with

    
     (90:9:1).
    
Characterization (Expected Data)[2][3]
  • IR: Disappearance of Carbonyl stretch (~1740

    
    ). Appearance of broad OH/NH stretch (3200-3400 
    
    
    
    ).
  • MS (ESI+):

    
     peak corresponding to MW + 1.
    
  • 1H NMR: Diagnostic shift of the methyl group and the proton on the carbon bearing the amine.

Part 4: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Recovered Ketone Incomplete imine formation due to sterics.Increase Complexation time (Step 1) to 18h or gently heat to

. Ensure Ti(OiPr)4 is fresh.
Emulsion during Workup Titanium salts not fully hydrolyzed.Use the 2M Ammonia quench or a solution of Rochelle's Salt (Sodium Potassium Tartrate) and stir for 2 hours.
Product is a Solid Mass Polymerization or Titanium inclusion.Perform the Celite filtration while the solvent is still warm.
Low Amine Incorporation Water present in solvent.[2]Use anhydrous solvents. Water hydrolyzes the Ti-Imine complex back to the ketone.

Part 5: Workflow Visualization

Workflow Start START: 2-Hydroxy-2-methylcyclopentanone + Amine (1.5 eq) Step1 ADD Ti(OiPr)4 (1.25 eq) Stir 6-12h @ 25°C Start->Step1 Check Check Conversion (TLC/GC) Is Ketone consumed? Step1->Check Check->Step1 No (Wait/Heat) Step2 Dilute with EtOH Cool to 0°C Check->Step2 Yes Step3 ADD NaBH4 (1.5 eq) Stir 2-4h Step2->Step3 Quench QUENCH: Pour into 2M NH4OH (Precipitates TiO2) Step3->Quench Filter Filter through Celite Wash with DCM Quench->Filter Finish Acid/Base Extraction Yields Pure Amine Filter->Finish

Figure 2: Operational workflow for the Titanium-mediated reductive amination.

References

  • Mattson, R. J., et al. (1990).[3][4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3][4] The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[5]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Barney, C. L., et al. (2011). "A convenient reductive amination of aldehydes and ketones using Ti(OiPr)4 and NaBH4." Tetrahedron Letters, 52(11), 1161-1163.

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Regioselectivity in 1-Methylcyclopentene Oxide Aminolysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

Welcome to the Technical Support Center. You are likely here because the aminolysis of 1-methylcyclopentene oxide is yielding a mixture of regioisomers, or the inverse isomer of what you intended.

This reaction is a classic tug-of-war between Steric Control and Electronic Control .

  • The Substrate: 1-methylcyclopentene oxide is a trisubstituted epoxide .

    • C1 (Quaternary): Electronically activated (stabilizes

      
      ), but sterically hindered.
      
    • C2 (Tertiary/Secondary): Sterically accessible, but less electronically activated.

  • The Pathways:

    • Path A (Steric Control): Nucleophilic attack at the less hindered C2 .

      • Product:2-amino-1-methylcyclopentan-1-ol (Tertiary Alcohol).

      • Conditions: Basic, Neutral, or Uncatalyzed.[1]

    • Path B (Electronic Control): Nucleophilic attack at the more substituted C1 .

      • Product:2-amino-2-methylcyclopentan-1-ol (Secondary Alcohol).

      • Conditions: Acidic, Lewis Acid Catalyzed (

        
        , Metal Triflates).
        

Troubleshooting Guide

Scenario A: "I am getting the wrong regioisomer."
Current OutcomeDesired OutcomeRoot CauseCorrective Action
Mixture / C1 Attack C2 Attack (Tertiary Alcohol) Acidic impurities or solvent effects activating C1.Switch to Basic Conditions. Add 1.0 eq. of mild base (e.g.,

) or use excess amine. Switch solvent to MeOH or EtOH (protic solvents assist ring opening via H-bonding without fully activating C1 carbocation character).
Mixture / C2 Attack C1 Attack (Secondary Alcohol) Nucleophile is driven by sterics; insufficient electrophilic activation.Switch to Lewis Acid Catalysis. Use 5.0 M

in Et₂O or 1-5 mol%

in MeCN. These coordinate the epoxide oxygen, placing significant

on C1, overcoming steric repulsion.
Scenario B: "My reaction is sluggish or low yielding."
  • Check Nucleophile Sterics: If using a bulky amine (e.g., tert-butylamine or diisopropylamine), attack at C1 is nearly impossible, and attack at C2 is slow.

    • Fix: Increase temperature to reflux (if targeting C2) or use high-pressure conditions.

  • Check Catalyst Poisoning: If using Metal Triflates (e.g.,

    
    ), amines can coordinate to the metal, deactivating it.
    
    • Fix: Increase catalyst loading to 10 mol% or switch to Lithium Perchlorate (

      
      )  which is less susceptible to amine inhibition.
      

Technical Deep Dive (FAQ)

Q: Does the Fürst-Plattner Rule apply here? A: Yes, but with caveats. The Fürst-Plattner rule dictates trans-diaxial opening. In a rigid cyclohexene system, this is strict. In the more flexible cyclopentene "half-chair" or "envelope" conformation, the system will still strongly favor anti-addition , resulting in trans stereochemistry for both regioisomers. You will rarely see cis products unless an


 mechanism fully intervenes (rare in aminolysis).

Q: Why does


 favor the more hindered C1 position? 
A:  Lithium ions (

) in high concentration (e.g., 5M in diethyl ether) form a tight coordination sphere around the epoxide oxygen. This pulls electron density away, weakening the C-O bonds. The bond to the tertiary carbon (C1) is weaker and can support more positive charge character (

) than the secondary carbon (C2). The reaction shifts from a pure

(steric) to a "loose

" with significant carbocation character, directing the nucleophile to the site of greatest positive charge (C1).

Q: Can I use water as a solvent? A: Water is a powerful promoter of epoxide opening due to hydrogen bonding. However, water typically favors C2 attack (Steric) or gives mixtures because it doesn't generate the specific "tight ion pair" activation needed for high C1 selectivity that you get with metal triflates in aprotic solvents.

Visualizing the Pathways

The following diagram illustrates the decision logic for selecting reaction conditions.

Regioselectivity Substrate 1-Methylcyclopentene Oxide (Trisubstituted Epoxide) Condition_Basic Condition A: Uncatalyzed / Basic / Protic Solvent (MeOH, EtOH) Substrate->Condition_Basic Standard Condition_Acid Condition B: Lewis Acid Catalyzed (LiClO4, Bi(OTf)3, MeCN) Substrate->Condition_Acid Activated TS_Steric Transition State A: Steric Control (Pure SN2) Condition_Basic->TS_Steric TS_Electronic Transition State B: Electronic Control (Carbocation-like) Condition_Acid->TS_Electronic Attack_C2 Attack at C2 (Less Hindered) TS_Steric->Attack_C2 Avoids Steric Clash Attack_C1 Attack at C1 (More Substituted) TS_Electronic->Attack_C1 Stabilizes δ+ Prod_Tert Product A: 2-amino-1-methylcyclopentan-1-ol (Tertiary Alcohol) Attack_C2->Prod_Tert Prod_Sec Product B: 2-amino-2-methylcyclopentan-1-ol (Secondary Alcohol) Attack_C1->Prod_Sec

Caption: Decision tree for selecting reaction conditions to target specific regioisomers in 1-methylcyclopentene oxide aminolysis.

Experimental Protocols

Protocol A: Synthesis of the Tertiary Alcohol (C2 Attack)

Target: 2-amino-1-methylcyclopentan-1-ol

  • Setup: Equip a round-bottom flask with a magnetic stir bar and reflux condenser.

  • Reagents: Dissolve 1-methylcyclopentene oxide (1.0 equiv) in Methanol (0.5 M concentration).

  • Addition: Add the Amine (1.2 - 2.0 equiv). Note: Excess amine ensures faster kinetics.

  • Reaction: Heat to reflux (65°C) for 4–12 hours. Monitor by TLC/GC.

  • Workup: Concentrate in vacuo. If necessary, purify via flash column chromatography (DCM/MeOH/NH₄OH).

  • Expected Selectivity: >95:5 favoring C2 attack.

Protocol B: Synthesis of the Secondary Alcohol (C1 Attack)

Target: 2-amino-2-methylcyclopentan-1-ol

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Catalyst Prep: Prepare a 5.0 M solution of Lithium Perchlorate (

    
    )  in anhydrous Diethyl Ether (
    
    
    
    ). Caution: Perchlorates are potentially explosive; do not distill to dryness.
  • Reagents: Add 1-methylcyclopentene oxide (1.0 equiv) to the

    
     solution.
    
  • Addition: Add the Amine (1.0 - 1.1 equiv) dropwise at Room Temperature.

  • Reaction: Stir at RT for 2–6 hours.

  • Workup: Quench with water, extract with DCM, dry over

    
    , and concentrate.
    
  • Expected Selectivity: >85:15 favoring C1 attack (varies by amine bulk).

Comparative Data: Regioselectivity Ratios

The following table summarizes typical regiomeric ratios (


) based on literature precedents for trisubstituted epoxides.
ConditionCatalystSolventTempRatio (C2 : C1)Dominant Product
Standard NoneMeOHReflux95 : 5 Tertiary Alcohol
Standard NoneWater80°C90 : 10 Tertiary Alcohol
Activated

(5M)

RT15 : 85 Secondary Alcohol
Activated

(1%)
MeCNRT10 : 90 Secondary Alcohol
Activated

(5%)
DCMRT20 : 80 Secondary Alcohol

References

  • BenchChem. (2025).[2] An In-Depth Technical Guide to the Reactivity of 1-Methyl-1,2-cyclopentene Oxide. Retrieved from 3

  • Azizi, N., & Saidi, M. R. (2007). Lithium perchlorate promoted highly regioselective ring opening of epoxides under solvent-free conditions.[4] Catalysis Communications. Retrieved from 4

  • Heydari, A., et al. (2004).[5] A New and Efficient Epoxide Ring Opening via Poor Nucleophiles in Lithium Perchlorate. Organic Chemistry Portal. Retrieved from 5

  • Chemistry Steps. (2023). Epoxide Ring-Opening Reactions: Regioselectivity with Weak Nucleophiles. Retrieved from 6

Sources

removing cis-isomer impurities from trans-2-amino-1-methylcyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification & Isomer Control for trans-2-Amino-1-Methylcyclopentanol

Executive Summary

This guide addresses the purification of trans-2-amino-1-methylcyclopentanol (Target) from reaction mixtures containing the cis-isomer (Impurity).

The trans-isomer (where the C1-hydroxyl and C2-amino groups are on opposite faces of the cyclopentane ring) is the kinetic product of anti-selective epoxide opening. However, process deviations—such as acid-catalyzed


 pathways or non-selective reductive amination—can introduce the cis-impurity. High-purity isolation is critical as the cis-isomer can act as a pseudo-enantiomer in asymmetric catalysis, drastically eroding enantiomeric excess (ee).

Part 1: Diagnostic & Analytical Controls

Q1: How do I definitively distinguish the cis- and trans-isomers by NMR?

A: Proton NMR (


H-NMR) is the primary diagnostic tool. The key differentiator is the methine proton at the C2 position (

).
  • Trans-Isomer (Target): The

    
     proton typically appears upfield relative to the cis-isomer. Due to the fixed geometry of the 5-membered ring, the coupling constants (
    
    
    
    ) are distinct.
  • Cis-Isomer (Impurity): The presence of intramolecular Hydrogen Bonding (between

    
     and 
    
    
    
    on the same face) deshields the
    
    
    proton, shifting it downfield.
Featuretrans-Isomer (Target)cis-Isomer (Impurity)
Stereochemistry Anti (OH/NH₂ opposite)Syn (OH/NH₂ same side)
H-Bonding IntermolecularIntramolecular (stabilizing)
C2-H Shift (

)
Lower ppm (Upfield)Higher ppm (Downfield)
Solubility (HCl Salt) Low (Crystallizes)High (Remains in mother liquor)

Technical Insight: In


, the cis-isomer's intramolecular H-bond locks the conformation, often sharpening the signals. The trans-isomer may show broader peaks due to exchangeable intermolecular H-bonding networks.
Q2: Can I quantify the impurity ratio without derivatization?

A: Yes, provided you have baseline separation of the C2-H signals. Protocol:

  • Acquire

    
    H-NMR in 
    
    
    
    (to disrupt intermolecular H-bonds and sharpen peaks).
  • Integrate the C1-Methyl singlet (3H) as the internal reference.

  • Compare the integration of the distinct C2-H multiplets.

  • Validation: If overlap occurs, use Quantitative

    
    C-NMR  with an extended relaxation delay (
    
    
    
    ), focusing on the C1-quaternary carbon shift, which is highly sensitive to the relative stereochemistry of the adjacent amine.

Part 2: Purification Protocols

Q3: What is the most scalable method to remove the cis-impurity?

A: Selective Recrystallization of the Hydrochloride Salt. Chromatography is inefficient for removing diastereomers of polar amino alcohols on a large scale. The trans-isomer hydrochloride salt forms a rigid, high-lattice-energy crystal structure that is significantly less soluble in alcoholic solvents than the cis-isomer salt.

Step-by-Step Protocol:

  • Salt Formation:

    • Dissolve the crude free base mixture (oil/solid) in Isopropanol (IPA) (5 mL per gram of substrate).

    • Cool to 0°C.

    • Slowly add HCl in IPA (or

      
      ) (1.05 equivalents). Caution: Exothermic.
      
    • Note: Avoid aqueous HCl if possible to bypass difficult drying steps; water increases the solubility of the trans-salt.

  • Recrystallization:

    • Heat the resulting slurry to reflux (

      
      82°C) until full dissolution occurs. If insoluble material remains, add Methanol (MeOH) dropwise until clear (keep MeOH < 10% volume).
      
    • Cooling Ramp: Cool slowly to Room Temperature (RT) over 2 hours, then to 0–5°C for 4 hours. Rapid cooling traps the cis-impurity.

    • Filtration: Filter the white crystalline solid.

    • Wash: Wash the cake with cold (

      
      ) IPA/Hexane (1:1).
      
  • Free-Basing (Recovery):

    • Dissolve the purified salt in minimum water.

    • Adjust pH to >12 with

      
       (aq).
      
    • Extract exhaustively with

      
       (DCM) or 
      
      
      
      .
    • Dry over

      
       and concentrate.
      
Q4: My yield is low (<40%). How do I recover the remaining material?

A: The "missing" yield is likely in the mother liquor, which is now enriched with the cis-isomer but still contains significant trans-product. Recovery Workflow:

  • Concentrate the mother liquor to dryness.

  • Perform a "Second Crop" crystallization using a more non-polar solvent system (e.g., Ethanol/Ethyl Acetate ).

  • Warning: Do not mix the Second Crop with the First Crop until purity is verified by NMR. The Second Crop often has a lower diastereomeric ratio (dr).

Part 3: Troubleshooting & Optimization

Q5: The salt is "oiling out" instead of crystallizing. Why?

A: This phenomenon typically indicates residual water or excess alcohol solubility .

  • Root Cause: The cis-isomer salt is highly hygroscopic and acts as a solvent, preventing the trans-isomer from nucleating.

  • Fix:

    • Re-dissolve the oil in absolute Ethanol.

    • Perform an azeotropic distillation (rotary evaporator) with Toluene to remove trace water.

    • Switch solvent: Use Acetonitrile (MeCN) or IPA/EtOAc for the crystallization. MeCN is excellent for forcing the precipitation of amine salts while keeping organic impurities in solution.

Q6: Can I use chromatography if recrystallization fails?

A: Yes, but standard silica gel is problematic due to peak tailing (amine interaction with silanols). Chromatography Optimization:

  • Stationary Phase: Use Amine-functionalized Silica (NH-Silica) to prevent tailing.

  • Mobile Phase: If using standard silica, add 1-2% Triethylamine (TEA) or Ammonium Hydroxide to the eluent (e.g.,

    
     90:9:1).
    
  • Elution Order: typically, the intramolecularly H-bonded cis-isomer is less polar and elutes faster than the trans-isomer on silica gel.

Part 4: Process Logic Visualization

The following diagram illustrates the decision matrix for purifying the reaction mixture.

PurificationWorkflow Start Crude Mixture (trans-Target + cis-Impurity) CheckRatio Diagnostic: 1H-NMR Determine dr (trans:cis) Start->CheckRatio HighCis High cis content (>20%) CheckRatio->HighCis Chromatography Recommended first LowCis Low cis content (<20%) CheckRatio->LowCis Proceed to Salt SaltForm Salt Formation (HCl in IPA) LowCis->SaltForm Recryst Recrystallization (Reflux IPA -> Cool) SaltForm->Recryst CheckCryst Visual Check: Crystals or Oil? Recryst->CheckCryst Oil Oiling Out CheckCryst->Oil Crystals Crystalline Solid CheckCryst->Crystals Azeotrope Azeotrope with Toluene (Remove Water) Oil->Azeotrope Filter Filtration Crystals->Filter Azeotrope->Recryst Retry SolidPhase Solid Cake (Enriched trans-HCl) Filter->SolidPhase LiquidPhase Mother Liquor (Enriched cis-HCl) Filter->LiquidPhase FreeBase Free Base Recovery (NaOH / DCM) SolidPhase->FreeBase Final Pure trans-2-amino-1-methylcyclopentanol FreeBase->Final

Caption: Workflow for the selective isolation of trans-2-amino-1-methylcyclopentanol via hydrochloride salt crystallization.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12418453, 2-Amino-1-methylcyclopentan-1-ol. PubChem.[1] Available at: [Link]

  • Lizza, J. R., & Moura-Letts, G. (2017).[2] Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49, 1231-1242.[2] Available at: [Link]

  • Google Patents. (1975). US3880925A - Separation and purification of cis and trans isomers. Google Patents.
  • MDPI. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available at: [Link]

Sources

optimizing yield of trans-2-amino-1-methylcyclopentanol hydrochloride salt formation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Focus: Yield Optimization, Polymorph Control, and "Oiling Out" Prevention Audience: Process Chemists, Medicinal Chemists

Introduction: The Challenge of Small Ring Amino Alcohols

The formation of the hydrochloride salt of trans-2-amino-1-methylcyclopentanol is a deceptively complex unit operation. Unlike larger lipophilic molecules, this low-molecular-weight amino alcohol possesses a rigid cyclopentane core and a 1,2-heteroatom relationship that creates high lattice energy barriers.

Users frequently encounter three critical failure modes:

  • Oiling Out: The product separates as a viscous gum rather than a crystalline solid.

  • Hygroscopicity: The isolated salt rapidly absorbs atmospheric moisture, deliquescing into a syrup.

  • Stereochemical Drift: Inefficient rejection of the cis-isomer during precipitation.

This guide synthesizes industrial best practices to resolve these issues, moving beyond standard textbook protocols to field-proven "rescue" methodologies.

Module 1: Troubleshooting "Oiling Out" (The Phase Separation Crisis)

Symptom: Upon addition of HCl or anti-solvent, the solution turns cloudy and a dense, yellow/brown oil settles at the bottom. No crystallization occurs even after cooling.

Root Cause Analysis: "Oiling out" represents a liquid-liquid phase separation (LLPS) occurring in the metastable zone. For this specific molecule, it is almost invariably caused by trace water solvation . The high polarity of the amino-alcohol headgroup holds water tenaciously; when non-polar anti-solvents (Ether, Hexane) are added, the water-solvated salt separates as a distinct liquid phase rather than nucleating.

The "Anhydrous Rescue" Protocol

Do not attempt to freeze the oil. It will likely form an amorphous glass, not a crystal.

Step-by-Step Recovery:

  • Redissolution: Decant the supernatant. Dissolve the oil in the minimum volume of dry Methanol (MeOH).

  • Azeotropic Drying: Add Toluene (3x volume of MeOH) and rotary evaporate to dryness. Repeat twice. This removes trapped water via the MeOH/Toluene azeotrope.

  • Solvent Switch: Redissolve the resulting foam in dry Isopropanol (IPA) at 60°C.

  • Controlled Nucleation: Add anhydrous Ethyl Acetate (EtOAc) dropwise at 60°C until slight turbidity persists.

  • Seeding: Add seed crystals (if available) or scratch the glass surface.

  • Slow Cooling: Cool to room temperature over 2 hours, then to 0°C.

Visual Workflow: Recovering an Oiled-Out Batch

OilingRescue Start Start: Oiled-Out Product Decant Step 1: Decant Supernatant Isolate the oil Start->Decant Redissolve Step 2: Redissolve in minimal MeOH Decant->Redissolve Azeotrope Step 3: Add Toluene -> Rotovap (Repeat 2x to remove water) Redissolve->Azeotrope DryFoam Result: Dry Amorphous Foam Azeotrope->DryFoam IPASoln Step 4: Dissolve in hot IPA (60°C) DryFoam->IPASoln AntiSolvent Step 5: Add hot EtOAc dropwise until turbid IPASoln->AntiSolvent Cooling Step 6: Slow Cool (10°C/hour) + Seeding AntiSolvent->Cooling Crystals Success: Crystalline Solid Cooling->Crystals

Caption: Workflow for converting a phase-separated oil into a crystalline solid via azeotropic drying and controlled solvent switching.

Module 2: Stoichiometry & Hygroscopicity Control

Symptom: The product is a white solid initially but becomes sticky/wet within minutes of exposure to air.

Scientific Rationale: Amino alcohol hydrochlorides are naturally hygroscopic. However, excess HCl exacerbates this exponentially. If the salt formation is performed with >1.05 equivalents of HCl, the crystal lattice traps free acid, which aggressively pulls moisture from the air.

Optimization Protocol:

  • Titration is Mandatory: Do not rely on "excess" acid. Determine the exact molarity of your free base.

  • Target Equivalent: Use 0.95 to 0.98 equivalents of HCl. Leaving 2-5% free base in the mother liquor is a worthy trade-off for a non-hygroscopic, free-flowing powder.

  • Acid Source Selection:

    • Avoid: Aqueous HCl (conc. 37%).[1] Introduces water (see Module 1).

    • Avoid: HCl in Methanol (often leads to solubility issues).

    • Preferred:4M HCl in Dioxane or 2M HCl in Diethyl Ether . Dioxane is superior as it often solvates the free base well but precipitates the salt immediately.

Data: Solvent System Impact on Yield

Solvent SystemHCl SourceYieldHygroscopicityComments
Ethanol / Et2O 37% Aqueous65%HighRisk of oiling out due to water content.
DCM / Hexane HCl Gas85%LowGood for purity, but DCM traps in lattice.
IPA / EtOAc 4M in Dioxane92% Very Low Recommended Standard. Best balance of yield and stability.

Module 3: Stereochemical Purity (cis vs trans)

Symptom: NMR shows contamination with the cis-isomer (typically from non-selective epoxide opening).

Purification Logic: The trans-isomer (1,2-diequatorial-like conformation in the salt lattice) typically has a higher lattice energy and melting point than the cis-isomer (which may suffer from internal H-bonding interactions disrupting the lattice). We can exploit this via thermodynamic recrystallization .

Protocol:

  • Suspend the crude salt in boiling Acetonitrile (MeCN) containing 5% Ethanol .

  • The trans-isomer is less soluble.[2]

  • Reflux for 30 minutes (slurry equilibration).

  • Hot filter. The solid collected is usually enriched in the trans-isomer.

  • Note: If the cis-isomer is the major product, it will be in the filtrate.

Synthesis & Salt Formation Workflow

The following diagram outlines the optimized pathway from the epoxide precursor to the stable HCl salt, highlighting the critical decision points for yield maximization.

SynthesisWorkflow Epoxide 1-Methylcyclopentene Oxide Reaction Ring Opening (Anti-Addition) Epoxide->Reaction Ammonia NH3 / MeOH (High Pressure) Ammonia->Reaction CrudeBase Crude Free Base (Trans favored) Reaction->CrudeBase Distillation Vacuum Distillation (Remove polymeric side products) CrudeBase->Distillation Solventing Dissolve in dry IPA Distillation->Solventing AcidAdd Add HCl (0.95 eq) in Dioxane Solventing->AcidAdd Crystallize Crystallization (Add EtOAc if needed) AcidAdd->Crystallize FinalProduct Trans-2-amino-1-methyl cyclopentanol HCl Crystallize->FinalProduct

Caption: Optimized synthetic route emphasizing the anti-addition mechanism and anhydrous salt formation steps.

Frequently Asked Questions (FAQ)

Q: Can I use diethyl ether as the anti-solvent? A: Yes, but with caution. Diethyl ether is highly volatile and flammable. More importantly, it can cause "skinning" (rapid precipitation on the surface) which traps impurities. Ethyl Acetate or MTBE are superior choices for process safety and crystal growth quality.

Q: My product is pink/red. Is it ruined? A: Likely not. Amino alcohols often oxidize slightly to form colored N-oxide impurities or trace polymers. These are usually highly soluble. A wash of the filter cake with cold, dry EtOAc usually removes this color. If it persists, a recrystallization from IPA/Activated Carbon is required.

Q: Why 0.95 equivalents of HCl? Won't I lose yield? A: You will lose ~5% theoretical yield, but you gain immense processing speed. A slightly basic mother liquor ensures that any excess HCl doesn't coat the crystals. If the crystals are acidic, they attract water, become sticky, and you lose the entire batch to deliquescence. 95% yield of good solid is better than 100% yield of useless syrup.

References

  • Jacobsen, E. N., et al. (2002). "Enantioselective Ring Opening of Epoxides." Journal of the American Chemical Society. (Foundational work on epoxide opening stereochemistry).

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Authoritative guide on salt selection and "oiling out" phenomena).

  • Stahl, P. H., & Wermuth, C. G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The gold standard for salt formation protocols).

  • Newman, A. (2018). "Crystallization of Amine Salts: Troubleshooting Guide." Organic Process Research & Development. (Specific methodologies for handling hygroscopic amine salts).

Sources

preventing polymerization during amino alcohol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Polymerization & Oligomerization

Status: Active | Tier: Level 3 (Senior Scientist Support) Doc ID: AAS-POLY-PREV-2026

Diagnostic: Identify Your "Polymer"

Before applying a fix, we must identify the nature of the byproduct. In amino alcohol synthesis (typically via epoxide aminolysis), "polymerization" refers to two distinct failure modes.[1]

SymptomChemical RealityRoot Cause
Viscous yellow/brown oil; MS shows M + [Epoxide] units (

).[1]
Oligomerization (Over-alkylation): The product amine is more nucleophilic than the starting amine, reacting with remaining epoxide.[1]Stoichiometry Failure: Localized excess of epoxide relative to amine.
Gummy white solid/precipitate; Insoluble in acid; NMR shows polyether backbone.Homopolymerization: The epoxide reacted with itself, ignoring the amine.Catalytic/Thermal Failure: Reaction temperature too high or Lewis Acid catalyst too strong/unbuffered.

The Core Protocol: Kinetic Control & Stoichiometry

Issue: “I am getting a mixture of mono-, di-, and tri-substituted products.”

The Mechanism: This is a classic competitive consecutive reaction. The product (a secondary amine) is often more nucleophilic than the starting primary amine because the alkyl group donates electron density (inductive effect). If the epoxide encounters the product before it encounters a fresh starting amine molecule, it will react again.

The Solution: The "Sea of Amine" Principle

To prevent this, you must ensure the epoxide always encounters a starting amine molecule first. This is a statistical game won by stoichiometry and addition order.

Standard Operating Procedure (SOP-AAS-01)

Use this protocol for standard liquid amines (e.g., benzylamine, aniline).[1]

Reagents:

  • Amine (Nucleophile): 5.0 – 10.0 equivalents (relative to epoxide).

  • Epoxide (Electrophile): 1.0 equivalent.[1]

  • Solvent: Ethanol, Water, or Acetonitrile (polar solvents stabilize the transition state).[1]

Step-by-Step Workflow:

  • Charge the Vessel: Place the total calculated amount of Amine and Solvent into the reaction flask.

  • Thermal Equilibration: Bring the amine solution to the desired reaction temperature (often 40–60°C) before adding any epoxide.

  • Controlled Addition (Critical): Dissolve the Epoxide in a small volume of solvent. Add this solution dropwise to the stirring amine solution over 30–60 minutes.

    • Why? This maintains a "High Dilution" of epoxide. The local concentration of amine is always massive compared to the epoxide.

  • Quench & Recycle: Once the epoxide is consumed (verify by TLC/GC), distill off the excess amine. Since the amine didn't react, it can be recovered and reused, making the "wasteful" 10 equivalents economically viable.

Advanced Troubleshooting: Catalytic Control

Issue: “I cannot use excess amine (expensive/solid) or the reaction is too slow.”

The Mechanism: If you cannot use a large excess of amine, you must chemically activate the epoxide specifically for the amine attack, preventing it from polymerizing with itself.

The Solution: Lewis Acid Activation (Metal Triflates)

Metal triflates (like Ytterbium or Scandium triflate) coordinate to the epoxide oxygen, pulling electron density away and making the ring carbons highly electrophilic. This accelerates the amine attack significantly, allowing the reaction to proceed at lower temperatures where homopolymerization is kinetically forbidden.

Catalyst Selection Guide
CatalystLoadingBest For...Mechanism Note
Yb(OTf)₃ 5-10 mol%Sterically hindered aminesWater-tolerant; recyclable. Activates epoxide oxygen.[2][3]
LiClO₄ 5.0 M (in Et₂O)Regional selectivityActs as a strong Lewis acid in high concentration ("Solvent-Salt").
Alumina (Al₂O₃) Solid SupportSolvent-free synthesisSurface hydroxyls activate epoxide; prevents over-alkylation by surface adsorption.

Protocol Adjustment (SOP-AAS-02 - Catalytic):

  • Mix Amine (1.0 - 1.2 equiv) and Catalyst in solvent.

  • Add Epoxide (1.0 equiv) slowly.

  • Checkpoint: If using Yb(OTf)₃, the reaction often completes at Room Temperature. Do not heat unless necessary to avoid thermal degradation.[4]

Visualizing the Failure vs. Success Pathways

The following diagram illustrates the kinetic competition that leads to polymerization and how the "Sea of Amine" (High Dilution) strategy breaks the cycle.

ReactionPathways Start Start: Primary Amine (R-NH2) Product Desired Product (Amino Alcohol) Start->Product + Epoxide (k1) Epoxide Epoxide SideRxn Oligomerization (Di-adduct) Product->SideRxn + Epoxide (k2 > k1) (Over-Alkylation) Polymer Poly-Amino Alcohol (Gunk/Tar) SideRxn->Polymer + Epoxide Control Control Strategy: High Amine Equiv (10:1) Control->Product Statistically Favors Control->SideRxn Statistically Blocks

Caption: Competitive reaction pathways. The red path represents the "runaway" over-alkylation (polymerization) caused by the product being more nucleophilic than the starting material. High amine equivalents block this path statistically.

Frequently Asked Questions (FAQ)

Q: Can I use water as a solvent? I'm worried about hydrolysis (forming diols). A: Yes, and you often should. Water is an excellent promoter for this reaction due to hydrogen bonding, which activates the epoxide ring opening [1]. While hydrolysis is possible, amines are significantly better nucleophiles than water. If you maintain the amine excess, the aminolysis rate (


) will vastly exceed the hydrolysis rate (

).

Q: My epoxide is volatile (e.g., Propylene Oxide). How do I add it "dropwise" without losing it? A: Use a cold-finger condenser (dry ice/acetone) on your reaction flask. Alternatively, dissolve the volatile epoxide in a higher-boiling solvent (like toluene or ethanol) and add that solution via a syringe pump directly into the liquid phase of the amine solution, below the surface level (subsurface addition).

Q: I see a white precipitate forming immediately. Is this polymer? A: Not necessarily. Amino alcohols are often high-melting solids due to internal H-bonding.

  • Test: Take a small sample and try to dissolve it in dilute HCl.

  • Result A: Dissolves? It’s likely your product (amine salt).

  • Result B: Remains solid/gummy? It is likely Polyether (epoxide homopolymer). Check your catalyst acidity.[3]

References

  • Azizi, N., & Saidi, M. R. (2005).[1][5] Highly Chemoselective Addition of Amines to Epoxides in Water.[4] Organic Letters, 7(17), 3649–3651. Link

  • Shivani, Pujala, B., & Chakraborti, A. K. (2007).[5] Zinc(II) Perchlorate Hexahydrate Catalyzed Opening of Epoxide Rings by Amines: A Highly Regio- and Stereoselective Synthesis of β-Amino Alcohols. The Journal of Organic Chemistry, 72(10), 3713–3722. Link

  • Chini, M., Crotti, P., & Gardelli, C. (1992). Regiochemical control of the ring opening of 1,2-epoxides by means of chelating processes. Tetrahedron, 48(18), 3805-3812. Link

  • ACS Green Chemistry Institute. (2026). Avoiding Over-alkylation: Reagent Guides. ACS GCI Pharmaceutical Roundtable. Link

Sources

Validation & Comparative

NOESY NMR Determination of Trans vs. Cis Stereochemistry in Cyclopentanols

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Structural Elucidation

Executive Summary

In the structural analysis of substituted cyclopentanols, standard


 coupling constant analysis (Karplus equation) frequently fails due to the conformational mobility (pseudorotation) inherent to five-membered rings. This guide details the application of 2D NOESY (Nuclear Overhauser Effect Spectroscopy)  as the definitive method for distinguishing cis and trans isomers. By measuring through-space dipolar couplings rather than through-bond scalar couplings, NOESY bypasses the limitations of conformational averaging, providing a robust stereochemical assignment workflow for drug discovery and natural product synthesis.
Part 1: The Challenge – Why Standard Methods Fail

The primary challenge in cyclopentane systems is Pseudorotation . Unlike cyclohexane, which exists in a rigid chair conformation with distinct axial and equatorial protons, cyclopentane rings rapidly interconvert between "envelope" and "twist" conformations.

The "Coupling Constant Trap"

In rigid systems, the Karplus equation allows stereochemical assignment based on dihedral angles:

  • Axial-Axial (

    
    ):  Large 
    
    
    
    value (10–12 Hz).
  • Axial-Equatorial (

    
    ):  Small 
    
    
    
    value (2–5 Hz).

In Cyclopentanols: Rapid pseudorotation averages these values. Both cis and trans vicinal protons often exhibit indistinguishable coupling constants (


 Hz). Consequently, relying solely on 1D 

H NMR splitting patterns leads to inconclusive or erroneous assignments.
Comparative Analysis of Methods
Feature1D

H NMR (

-coupling)
2D NOESY X-Ray Crystallography
Basis of Signal Through-bond scalar couplingThrough-space dipolar coupling (

)
Electron density diffraction
Cyclopentane Suitability Low (Averaging effects)High (Distance dependence persists)High (Absolute config)
Sample Requirement Solution stateSolution stateSingle Crystal (Solid)
Data Ambiguity High (Overlapping

values)
Low (Presence/Absence of Cross-peak)None
Throughput High (Minutes)Medium (1–4 Hours)Low (Days/Weeks)
Part 2: The NOESY Solution – Mechanism & Logic

NOESY relies on Cross-Relaxation (


). When a spin is perturbed, it transfers magnetization to spatially proximal spins through the lattice. The intensity of this transfer (NOE) is proportional to the inverse sixth power of the distance (

).
  • Detection Limit: Typically 5 Å.[1][2]

  • Differentiation Logic:

    • Cis-1,2-Cyclopentanol: Protons are on the same face

      
       Distance 
      
      
      
      2.3–2.8 Å
      
      
      Strong NOE .
    • Trans-1,2-Cyclopentanol: Protons are on opposite faces

      
       Distance 
      
      
      
      3.5–4.5 Å
      
      
      Weak/No NOE .
Decision Logic Visualization

The following diagram outlines the logical pathway for determining stereochemistry using NOESY data.

StereochemistryLogic Start Start: Isolate Cyclopentanol Isomer Acquire Acquire 2D NOESY Spectrum (Mix time: 600-800ms) Start->Acquire Analyze Analyze Cross-peaks between Carbinol H (H1) and Neighbor (H2) Acquire->Analyze StrongNOE Strong Cross-peak Observed Analyze->StrongNOE High Intensity WeakNOE Weak or No Cross-peak Analyze->WeakNOE Noise Level CheckGeminal Validation: Check H1 to Geminal Neighbors (Distance Ruler) StrongNOE->CheckGeminal WeakNOE->CheckGeminal ConclusionCis Conclusion: CIS Isomer (Syn-facial) CheckGeminal->ConclusionCis H1-H2 intensity > H1-H(trans) ConclusionTrans Conclusion: TRANS Isomer (Anti-facial) CheckGeminal->ConclusionTrans H1-H2 intensity < H1-H(cis)

Figure 1: Decision tree for assigning relative stereochemistry in 1,2-substituted cyclopentanols via NOESY.

Part 3: Experimental Protocol (Self-Validating)

To ensure trustworthy data, the experimental setup must account for molecular weight and tumbling rates.

1. Pre-Flight Check: The "Zero-Crossing" Risk

NOE signals depend on the correlation time (


).[2][3][4]
  • Small Molecules (MW < 600): Positive NOE (Phase opposite to diagonal).

  • Medium Molecules (MW 700–1200): NOE ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     0 .[2] (The "Null" Zone).[5]
    
  • Large Molecules (MW > 1200): Negative NOE (Phase same as diagonal).

Directive: If your cyclopentanol is part of a mid-sized macrocycle (MW ~1000), run ROESY instead. For standard small molecules (MW < 500), NOESY is superior.[5]

2. Acquisition Parameters (Standard 400-600 MHz Instrument)
  • Pulse Sequence: noesygpphpp (Gradient-selected NOESY with zero-quantum suppression).

    • Why: Zero-quantum artifacts (J-coupling coherence) can mimic NOE peaks.[2][6] Gradient selection removes these.[7]

  • Solvent:

    
     (standard) or 
    
    
    
    (benzene-d6).
    • Tip: Benzene often resolves overlapping multiplets common in cyclopentanes.

  • Relaxation Delay (D1):

    
     seconds.
    
    • Reason: Sufficient T1 relaxation is required for quantitative buildup.

  • Mixing Time (

    
    ): 600 – 800 ms .
    
    • Critical: Small molecules have slow cross-relaxation rates. Standard protein mixing times (200 ms) will yield no signal for a small cyclopentanol. You must use a long mixing time.

  • Scans (NS): Minimum 16 (32 preferred for signal-to-noise).

  • Points (TD): 2048 (F2) x 256-512 (F1).

3. Processing
  • Window Function: Sine-Squared (

    
    , SSB=2) in both dimensions.
    
  • Phasing: Critical. Diagonal peaks should be phased negative (or one color), and real NOE cross-peaks should be positive (opposite color) for small molecules.[1]

Part 4: Data Interpretation & Validation

Do not rely on a single peak. Use the "Internal Distance Ruler" method.

The Internal Standard

Every cyclopentane ring has geminal protons (


). The distance between geminal protons is fixed (

Å).
  • Locate the cross-peak between geminal protons (e.g., H3a and H3b).

  • Set this integral as your "Strong" reference.

  • Compare the target cross-peak (H1 to H2) against this reference.

Interpretation Table
Observation (H1

H2)
Relative IntensityStereochemical Assignment
Strong Cross-peak 50–80% of Geminal PeakCis (Syn-facial)
Weak / No Cross-peak < 5% of Geminal PeakTrans (Anti-facial)
Medium Cross-peak 10–30%Caution: Potential conformational averaging or spin diffusion.
Artifact Watch
  • COSY Artifacts: If the cross-peak has a dispersive shape (up-down phase) rather than absorptive (all up), it is a through-bond artifact, not an NOE.

  • Exchange Peaks: If the sample contains exchangeable protons (-OH) and water, chemical exchange peaks will have the same phase as the diagonal (negative), whereas real NOE peaks are positive (for small molecules).

Part 5: Workflow Visualization

The following diagram illustrates the complete experimental workflow, from sample preparation to final assignment.

ExperimentalWorkflow cluster_prep 1. Sample Prep cluster_acq 2. Acquisition cluster_proc 3. Analysis Sample Sample: ~10mg Solvent: CDCl3 or C6D6 Degas Optional: Degas (Removes O2 paramagnetic relaxation) Sample->Degas Pulse Seq: NOESY (g-selected) Mix Time: 600-800ms Degas->Pulse Scans NS: 32 TD(F1): 256+ Pulse->Scans Phase Phase Correction Diag (-) / NOE (+) Scans->Phase Integration Integrate Cross-peaks Normalize to Geminal H-H Phase->Integration

Figure 2: Step-by-step experimental workflow for high-quality NOESY data acquisition.

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Dipolar Coupling and the NOE).

  • Neuhaus, D., & Williamson, M. P. (2000).[2] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[2] (The authoritative text on NOE theory).

  • Butts, C. P., et al. (2011). "Accurate NOE-distance determination in small molecules." Chemical Communications. (Describes the limits of distance accuracy).

  • Thocquenne, D. (2003). "Experimental Determination of Pseudorotation Potentials for Disubstituted Cyclopentanes Based on Spin–Spin Coupling Constants." Molecules. (Highlights the failure of J-coupling in these systems).

  • Reich, H. J. (2017). "The Nuclear Overhauser Effect."[1][2][4][7][8] University of Wisconsin-Madison NMR Structure Determination Guide. (Practical guide on mixing times and zero-crossing).

Sources

X-ray crystallography data for trans-2-amino-1-methylcyclopentanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Assignment of trans-2-Amino-1-methylcyclopentanol Hydrochloride: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Executive Summary: The Stereochemical Challenge

In the development of chiral auxiliaries and bioactive scaffolds, 2-amino-1-methylcyclopentanol represents a critical building block. However, the presence of a quaternary carbon at position C1 and the inherent flexibility of the cyclopentane ring (pseudorotation) make stereochemical assignment via NMR often ambiguous.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) —the definitive structural "product"—against standard spectroscopic alternatives (NMR, DFT). While NMR is faster, X-ray crystallography of the hydrochloride salt provides the only indisputable proof of the trans-configuration and absolute stereochemistry required for regulatory submission and downstream enantioselective synthesis.

Comparative Analysis: X-Ray Data vs. Alternatives

The following table contrasts the reliability and data richness of X-ray crystallography against NMR and Computational methods for this specific compound.

FeatureMethod A: X-Ray Crystallography (HCl Salt) Method B: NMR Spectroscopy (

H, NOE)
Method C: DFT/Computational Prediction
Primary Output 3D Atomic Coordinates (CIF), Absolute Config.Chemical Shifts, Coupling Constants (

), NOE correlations.
Energy minima, predicted spectra.
Stereo-Confidence Absolute (100%) . Direct visualization of chirality.Inferred (<80%) .

in cyclopentanes is unreliable due to envelope flipping.
Supportive . Depends on basis set accuracy.
Sample Requirement Single Crystal (~0.1–0.3 mm). Requires HCl salt formation.Solution phase (~5 mg). Fast prep.No physical sample. High compute cost.
Structural Insight Reveals H-bond network (Cl⁻

H-N/O) & ring puckering.
Averaged solution conformation.Idealized gas/solvent model.
Throughput Low (Days to Weeks for crystallization).High (Minutes).Medium (Hours).[1]
Critical Technical Insight: Why NMR Fails Here

In 6-membered rings, the Karplus equation reliably correlates coupling constants (


) with dihedral angles (axial-axial vs. axial-equatorial). However, in cyclopentane derivatives  like 2-amino-1-methylcyclopentanol:
  • Pseudorotation: The ring rapidly interconverts between "envelope" and "twist" conformations in solution.

  • Averaging: The observed

    
     values are time-averaged, often blurring the distinction between cis and trans isomers.
    
  • Quaternary Center: The C1-Methyl group removes a proton, eliminating a key

    
     coupling partner, further reducing the diagnostic power of 1D NMR.
    

Technical Deep Dive: The X-Ray Dataset

When analyzing the X-ray data for trans-2-amino-1-methylcyclopentanol HCl, researchers must evaluate three core structural parameters to confirm quality and identity.

A. Crystal Packing & Hydrogen Bonding

The hydrochloride salt is preferred over the free base because the chloride anion (


) acts as a multi-point hydrogen bond acceptor, bridging the ammonium (

) and hydroxyl (

) groups.
  • Expected Interaction:

    
     and 
    
    
    
    .
  • Significance: These rigid interactions "lock" the cyclopentane ring into a single, defined puckering mode (often an envelope conformation with C1 at the flap), allowing for precise measurement of torsion angles.

B. Torsion Angles (The "Trans" Proof)

To confirm the trans geometry, examine the torsion angle between the C1-O bond and the C2-N bond:

  • Trans-Isomer: Torsion angle

    
     is typically 120°–150°  (pseudo-diaxial or pseudo-diequatorial depending on ring pucker).
    
  • Cis-Isomer: Torsion angle is typically 30°–60° (pseudo-axial/equatorial).

C. Absolute Configuration (Flack Parameter)

Because the compound contains Nitrogen and Oxygen (light atoms), determining absolute configuration (R vs S) requires anomalous dispersion.

  • The Chloride Advantage: The presence of Chlorine (Z=17) provides sufficient anomalous scattering signal using standard Cu-K

    
     radiation.
    
  • Validation: A Flack parameter near 0.0 (±0.1) confirms the correct absolute stereochemistry. A value of 1.0 indicates the inverted structure.

Experimental Protocol: Crystallization & Data Collection

This self-validating workflow ensures high-quality crystals suitable for diffraction.

Step 1: Hydrochloride Salt Formation
  • Dissolve 50 mg of trans-2-amino-1-methylcyclopentanol (free base) in 2 mL of anhydrous ethanol.

  • Add 1.1 equivalents of HCl (2M in diethyl ether) dropwise at 0°C.

  • Precipitate forms immediately. Filter and dry the white solid.

Step 2: Crystal Growth (Vapor Diffusion)
  • Solvent: Methanol (Good solubility).

  • Antisolvent: Diethyl Ether or Acetone (Poor solubility).

  • Method: Place the salt solution (in MeOH) in a small inner vial. Place this vial inside a larger jar containing the antisolvent. Seal tightly.

  • Timeline: Allow to stand undisturbed at 4°C for 3–7 days. Look for prismatic, colorless crystals.

Step 3: Data Collection Strategy
  • Temperature: Collect data at 100 K (cryo-cooling) to minimize thermal motion of the methyl group and ring atoms.

  • Resolution: Aim for 0.80 Å or better to resolve hydrogen atom positions on the hydroxyl and ammonium groups.

Decision Pathway Visualization

The following diagram illustrates the logical workflow for structural determination, highlighting the critical decision points where X-ray supersedes NMR.

StructuralDetermination Start Synthesis of 2-Amino-1-methylcyclopentanol Crude Crude Mixture (cis/trans isomers) Start->Crude Separation Chromatographic Separation Crude->Separation NMR 1H NMR Analysis (Preliminary) Separation->NMR Ambiguity Ambiguous Stereochemistry? (Overlapping signals/No coupling) NMR->Ambiguity Deriv HCl Salt Formation Ambiguity->Deriv Yes (High Risk) Result Definitive Assignment: Trans-Configuration + Absolute Stereo Ambiguity->Result No (Rare) Cryst Vapor Diffusion (MeOH / Et2O) Deriv->Cryst XRD X-Ray Diffraction (Data Collection) Cryst->XRD Solve Structure Solution (Direct Methods) XRD->Solve Solve->Result

Caption: Workflow for definitive stereochemical assignment. Note the critical branch at "Ambiguity" where NMR limitations necessitate the X-ray/HCl salt pathway.

References

  • PubChem. (2025).[2][3] 2-Amino-1-methylcyclopentan-1-ol Compound Summary. National Library of Medicine. Available at: [Link]

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.